molecular formula C11H21NO B13615156 2-(Pyrrolidin-2-yl)cycloheptan-1-ol

2-(Pyrrolidin-2-yl)cycloheptan-1-ol

Cat. No.: B13615156
M. Wt: 183.29 g/mol
InChI Key: AYPOEPRWJJLBLS-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)cycloheptan-1-ol is a chemical compound with the molecular formula C11H21NO It features a cycloheptane ring substituted with a hydroxyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-yl)cycloheptan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with pyrrolidine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)cycloheptan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohol derivatives, and various substituted pyrrolidine compounds .

Scientific Research Applications

2-(Pyrrolidin-2-yl)cycloheptan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-yl)cycloheptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidine ring play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-2-yl)cycloheptan-1-ol is unique due to its seven-membered cycloheptane ring, which imparts different steric and electronic properties compared to its six-membered counterparts. This uniqueness can lead to distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2-pyrrolidin-2-ylcycloheptan-1-ol

InChI

InChI=1S/C11H21NO/c13-11-7-3-1-2-5-9(11)10-6-4-8-12-10/h9-13H,1-8H2

InChI Key

AYPOEPRWJJLBLS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)O)C2CCCN2

Origin of Product

United States

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